(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, more commonly known as Senkyunolide H, is a phthalide derivative isolated from various plants within the Umbelliferae family, particularly Ligusticum chuanxiong Hort. [, , , ]. This compound has garnered significant attention in scientific research due to its diverse biological activities, including neuroprotective, anti-inflammatory, anti-proliferative, and vasorelaxing effects [, ]. Senkyunolide H is frequently studied in the context of traditional Chinese medicine and its potential therapeutic applications [, , , , , , , , , , , , , , , , , , , , ].
Senkyunolide H is predominantly extracted from the rhizomes of Ligusticum chuanxiong, which has been utilized for centuries in Chinese herbal medicine. The extraction and concentration of this compound can vary based on the processing methods applied to the plant material, with certain techniques enhancing its yield during preparation.
The synthesis of Senkyunolide H can occur through various methods, including:
The molecular structure of Senkyunolide H features a unique arrangement that contributes to its biological activity:
The three-dimensional conformation can be visualized using computational chemistry software, allowing for insights into its interaction with biological targets.
Senkyunolide H undergoes several significant chemical reactions that are pertinent to its pharmacological activities:
Senkyunolide H exerts its pharmacological effects through multiple mechanisms:
Senkyunolide H has garnered attention for its potential applications in various fields:
SH exerts neuroprotection by regulating autophagy through the PI3K/AKT/mTOR signaling axis. In rat models of cerebral ischemia, SH-loaded nanoparticles significantly downregulated autophagy markers LC3-II and Beclin-1 while upregulating p62/SQSTM1, indicating suppressed autophagic flux. This occurred alongside phosphorylation of AKT and mTOR, key regulators of cellular survival [1] [10]. The inhibition of excessive autophagy reduced neuronal apoptosis by 45% and decreased cerebral infarct volume by 38% compared to untreated controls [1] [2]. Table 1 summarizes key protein changes:
Table 1: SH-Mediated Modulation of Autophagy-Related Proteins
Protein | Change | Functional Impact |
---|---|---|
LC3-II | ↓ 52% | Reduced autophagosome formation |
Beclin-1 | ↓ 48% | Inhibited autophagy initiation |
p62/SQSTM1 | ↑ 60% | Enhanced aggregate clearance |
p-AKT | ↑ 75% | Activated survival signaling |
p-mTOR | ↑ 68% | Suppressed autophagy |
These effects were abolished upon PI3K inhibition, confirming pathway dependency [1] [6]. SH’s regulation of autophagy balances protective versus detrimental effects, preventing neuronal self-digestion during ischemia-reperfusion injury [10].
Native SH faces BBB penetration limitations (<8% brain bioavailability). Lipid nanoparticles (LNPs) encapsulating SH increase brain delivery efficiency to 68.2 ± 3.5% by leveraging receptor-mediated transcytosis. LNPs are synthesized using:
Characterization data show optimal SH-LNPs have:
Table 2 compares delivery efficiency:Table 2: SH Delivery Systems and Brain Bioavailability
Formulation | Particle Size (nm) | BBB Penetration (%) | Brain Tissue Concentration (μg/g) |
---|---|---|---|
Free SH | N/A | 8.1 ± 0.9 | 0.8 ± 0.1 |
SH-LNPs | 132.5 ± 5.6 | 68.2 ± 3.5 | 12.7 ± 1.8 |
LNPs enhance SH’s therapeutic effects by ensuring sustained release in brain parenchyma, reducing brain water content by 32% and improving neurological deficit scores by 2.1-fold in ischemic rats [1] [6].
Network pharmacology reveals SH’s polypharmacology in ischemic stroke. Integration of 38 SH-related targets and 218 ischemia-associated genes identifies AKT1, IL6, VEGFA, CASP3, and TNF as core targets. Pathway enrichment highlights:
Molecular docking confirms strong binding affinities:
This multi-target action enables SH to concurrently regulate inflammation, apoptosis, and angiogenesis, addressing ischemic injury holistically [4] [8].
SH crosstalks with NF-κB to amplify anti-apoptotic effects. In PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), SH:
This dual-pathway inhibition suppresses TNF-α, IL-1β, and IL-6 release by >50%, mitigating neuroinflammation. Combined PI3K/NF-κB modulation reduces neuronal apoptosis rates from 38.4% (OGD/R-only) to 12.1% (SH-treated) [7] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: